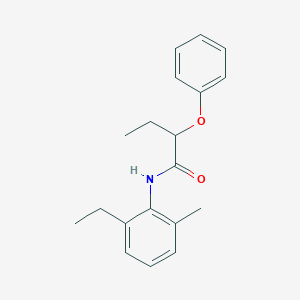![molecular formula C22H18N4O2 B258835 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone](/img/structure/B258835.png)
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is a chemical compound that belongs to the family of pyrazolopyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
科学的研究の応用
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. Additionally, this compound has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties.
作用機序
The mechanism of action of 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been suggested that this compound may act as a DNA intercalator, thereby inhibiting DNA replication and transcription.
Biochemical and Physiological Effects:
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone has been shown to modulate various biochemical and physiological processes. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress.
実験室実験の利点と制限
One of the major advantages of 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is its potential as a lead compound for the development of novel anticancer drugs. However, there are also some limitations associated with this compound. For instance, its poor solubility in water makes it difficult to administer in vivo. Additionally, its toxicity and side effects need to be further evaluated before it can be considered for clinical use.
将来の方向性
There are several future directions that can be explored with regards to 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone. One potential direction is the optimization of its structure to improve its solubility and bioavailability. Another direction is the evaluation of its efficacy in combination with other anticancer drugs. Additionally, the potential of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases can also be explored.
Conclusion:
In conclusion, 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is a promising compound with potential applications in medicinal chemistry, drug discovery, and material science. Its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties make it a valuable lead compound for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action, evaluate its toxicity and side effects, and optimize its structure for clinical use.
合成法
The synthesis of 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone involves the reaction of 3-methyl-5-phenylpyrazole-1-carboxylic acid with 4,6-dichloro-2-(propylthio)pyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 4-hydroxyphenylacetic acid to obtain the final product.
特性
製品名 |
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone |
|---|---|
分子式 |
C22H18N4O2 |
分子量 |
370.4 g/mol |
IUPAC名 |
1-[4-[6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C22H18N4O2/c1-15-12-20(18-6-4-3-5-7-18)26(25-15)21-13-22(24-14-23-21)28-19-10-8-17(9-11-19)16(2)27/h3-14H,1-2H3 |
InChIキー |
ASKZRWCLZLEHDC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)OC4=CC=C(C=C4)C(=O)C |
正規SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)OC4=CC=C(C=C4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)

![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)


![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)

![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)